molecular formula C12H10F3N3O2 B11790046 N-Hydroxy-4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzamide

N-Hydroxy-4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzamide

Cat. No.: B11790046
M. Wt: 285.22 g/mol
InChI Key: ZQFYVGKGNWCLEZ-UHFFFAOYSA-N
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Description

N-Hydroxy-4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzamide is a chemical compound of significant interest in medicinal chemistry and biochemical research, incorporating both a pyrazole and a benzamide pharmacophore. The combination of these features makes it a promising scaffold for the development of novel therapeutic agents. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. The core structure of this compound is based on a pyrazole ring, a privileged structure in drug design known to exhibit a wide spectrum of biological activities, including antitumor, anti-inflammatory, and enzyme inhibitory effects . The presence of the trifluoromethyl group is a common strategy in medicinal chemistry to enhance a compound's metabolic stability, lipophilicity, and binding affinity . The benzamide moiety is another key pharmacophore, frequently associated with bioactive molecules that demonstrate carbonic anhydrase (CA) and acetylcholinesterase (AChE) inhibitory potencies . Research indicates that molecules bearing benzamide and sulfonamide groups can show significant inhibitory potential against enzymes like hCA I, hCA II, and AChE at nanomolar levels, making them leads for treating conditions like Alzheimer's disease and glaucoma . In oncology research, pyrazole derivatives have been extensively investigated as potent antitumor agents. Some function as tubulin polymerization inhibitors , targeting the colchicine binding site to disrupt microtubule formation and induce cell cycle arrest and apoptosis in cancer cells . The structural attributes of this compound suggest potential as a precursor for developing novel autophagy modulators , which represent a promising strategy to combat refractory cancers such as pancreatic ductal adenocarcinoma . Furthermore, related benzamide-based compounds have been explored as EGFR inhibitors , a validated target not only in cancer but also in emerging research areas like inflammation . Researchers can utilize this compound as a key intermediate or lead molecule for designing and synthesizing new derivatives to evaluate their efficacy in these and other biological targets.

Properties

Molecular Formula

C12H10F3N3O2

Molecular Weight

285.22 g/mol

IUPAC Name

N-hydroxy-4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]benzamide

InChI

InChI=1S/C12H10F3N3O2/c1-7-6-10(12(13,14)15)16-18(7)9-4-2-8(3-5-9)11(19)17-20/h2-6,20H,1H3,(H,17,19)

InChI Key

ZQFYVGKGNWCLEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)C(=O)NO)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

Ethyl trifluoroacetoacetate reacts with methyl hydrazine under acidic conditions to form 3-(trifluoromethyl)-5-methyl-1H-pyrazole. This method, adapted from pyrazole synthesis in COX-2 inhibitors, achieves >90% regioselectivity for the 3-CF₃/5-CH₃ isomer.

Reaction Conditions

ComponentDetailsSource
Hydrazine derivativeMethyl hydrazine (1.2 equiv)
1,3-DiketoneEthyl trifluoroacetoacetate
SolventEthanol/water (3:1, v/v)
Temperature80°C, 5 hours
CatalystHCl (10 mol%)
Yield86–92%

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, 4-nitrophenylhydrazine and enones form pyrazoles in 82–98% yield under 160°C for 2–15 minutes. This approach minimizes side products like 4,5-dihydro-5-hydroxypyrazoles.

Functionalization of the Benzamide Moiety

The hydroxamic acid group is introduced via late-stage amidation or hydroxylamine substitution.

Amidation of 4-Carboxybenzaldehyde Derivatives

4-Formylbenzoic acid is converted to N-hydroxybenzamide through a three-step sequence:

  • Esterification : 4-Formylbenzoic acid → methyl ester (H₂SO₄/MeOH, 90% yield).

  • Oxime Formation : Reaction with hydroxylamine hydrochloride (NH₂OH·HCl, EtOH, 70°C, 85% yield).

  • Reduction : Catalytic hydrogenation (Pd/C, H₂, 60 psi) to N-hydroxybenzamide.

Direct Hydroxylamine Coupling

4-Nitrobenzamide is reduced to 4-aminobenzamide using NaBH₄ in methanol, followed by diazotization and hydroxylamine displacement. This method avoids over-reduction but requires strict temperature control (−5°C).

Coupling Pyrazole and Benzamide Moieties

The pyrazole and benzamide are linked via nucleophilic aromatic substitution (NAS) or transition metal-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution

4-Fluorobenzaldehyde reacts with the pyrazole anion (generated via NaH/DMF) at 110°C for 12 hours. Subsequent oxidation of the aldehyde to carboxylic acid (KMnO₄, 70% yield) and amidation completes the synthesis.

Optimized Conditions

ParameterValueSource
BaseNaH (2.5 equiv)
SolventDMF, anhydrous
Temperature110°C, 12 hours
Yield65–72%

Suzuki-Miyaura Coupling

A boronic ester-functionalized pyrazole couples with 4-bromo-N-hydroxybenzamide under Pd(PPh₃)₄ catalysis. This method offers superior regiocontrol but requires pre-functionalized intermediates.

Example Protocol

  • Boronic Ester Synthesis : 5-Methyl-3-(trifluoromethyl)-1H-pyrazole → pinacol boronate (Pd(dppf)Cl₂, KOAc, 100°C, 80% yield).

  • Cross-Coupling : React with 4-bromo-N-hydroxybenzamide (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 90°C, 75% yield).

Purification and Characterization

Final compounds are purified via flash chromatography (hexane/EtOAc) or reverse-phase HPLC. Key analytical data include:

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): Pyrazole C–H (δ 6.8–7.2), hydroxamic acid N–OH (δ 10.2–10.5).

  • LC-MS : [M+H]⁺ at m/z 314.1 (calculated for C₁₃H₁₂F₃N₃O₂).

Crystallography

Single-crystal X-ray diffraction confirms regiochemistry. For analogous pyrazoles, C–F bond lengths range 1.32–1.35 Å, while dihedral angles between pyrazole and benzamide planes are ~15°.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Cyclocondensation + NASCost-effective, scalableModerate regioselectivity60–75%
Suzuki CouplingHigh regiocontrolRequires boronic ester synthesis70–80%
Microwave-AssistedRapid (minutes vs. hours)Specialized equipment needed80–90%

Industrial-Scale Considerations

Patent CN112300059B highlights safety improvements for large-scale runs:

  • Solvent Choice : Methanol > DMF (easier recycling).

  • Catalyst Recovery : Pd/C filtration post-hydrogenation reduces metal residues.

  • Crystallization : Ethanol/water mixtures yield high-purity (>99%) crystals.

Emerging Methodologies

  • Flow Chemistry : Continuous flow systems reduce reaction times for pyrazole formation (residence time: 1.5 minutes at 175°C).

  • Enzymatic Amidations : Lipase-catalyzed coupling avoids racemization, though yields remain suboptimal (40–50%) .

Chemical Reactions Analysis

N-Hydroxy-4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The trifluoromethyl group can participate in radical reactions, which are crucial for its incorporation into the compound . Common reagents used in these reactions include radical initiators and specific catalysts that facilitate the formation of the desired products. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-Hydroxy-4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzamide involves several chemical reactions that yield high purity and selectivity. The compound's structure includes a hydroxyl group attached to a pyrazole derivative, which enhances its reactivity and biological activity. The molecular formula is C12H12F3N3OC_{12}H_{12}F_3N_3O, with a molecular weight of approximately 273.24 g/mol.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit promising antimicrobial properties. For instance, this compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.

Antioxidant Properties

The antioxidant capabilities of this compound have also been evaluated, showing potential in scavenging free radicals, which can contribute to oxidative stress-related diseases. The presence of the trifluoromethyl group enhances the electron-withdrawing characteristics, making it more effective in reducing oxidative damage.

Anticancer Potential

Studies have indicated that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The compound has been tested against various cancer cell lines, revealing significant cytotoxic effects at lower concentrations compared to traditional chemotherapeutic agents.

Case Study: Antimicrobial Efficacy

A study published in Molecules demonstrated that derivatives of N-Hydroxy compounds exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL. The study highlighted the compound's potential as a lead candidate for developing new antimicrobial agents .

Case Study: Anticancer Activity

In another investigation, the compound was tested on human breast cancer cell lines (MCF-7). Results indicated that treatment with this compound led to a reduction in cell viability by approximately 70% at a concentration of 25 µM after 48 hours .

Potential Applications

Given its biological activities, this compound has potential applications in:

  • Pharmaceutical Development : As a precursor for synthesizing new antimicrobial and anticancer drugs.
  • Agricultural Chemistry : Due to its efficacy against pathogenic microorganisms, it could be utilized in developing eco-friendly pesticides or fungicides.

Data Table: Summary of Biological Activities

Activity TypeEfficacy LevelTest Organism/Cell LineReference
AntimicrobialModerateStaphylococcus aureus
AntimicrobialModerateEscherichia coli
AntioxidantHighDPPH Scavenging Assay
AnticancerSignificantMCF-7 (Breast Cancer Cells)

Mechanism of Action

The mechanism of action of N-Hydroxy-4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the binding affinity of the compound to its target proteins, leading to increased biological activity . The exact molecular targets and pathways involved depend on the specific application of the compound, whether it is used as a pharmaceutical agent or in other fields.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Quinoline-Piperazine Derivatives ()

Compounds D6–D12 in share the N-hydroxybenzamide scaffold but incorporate quinoline-piperazine moieties instead of pyrazole. For example:

  • D7 (N-Hydroxy-4-(4-(2-(4-(trifluoromethyl)phenyl)quinoline-4-carbonyl)piperazin-1-yl)benzamide): Key Differences: Replaces the pyrazole ring with a quinoline-piperazine system. NMR Data: $^{1}\text{H}$-NMR peaks for aromatic protons (δ 7.5–8.5 ppm) and piperazine signals (δ 2.5–3.5 ppm) .
Table 1: Selected Properties of Quinoline Derivatives ()
Compound Melting Point (°C) $^{13}\text{C}$-NMR (δ, ppm) Notable Features
D7 215–217 165.2 (C=O), 121.8 (CF$_3$) High thermal stability
D12 198–200 167.1 (C=O), 116.4 (CF$_3$) Dual fluorine substitution

Pyrazole Carboxamide Derivatives ()

Pyrazole-containing carboxamides in and highlight the role of substituents on bioactivity and solubility:

  • 3a (5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide): Key Differences: Lacks the hydroxy group and trifluoromethyl substitution but includes chloro and cyano groups. Impact: The chloro group increases electronegativity, while the cyano group enhances polarity. Melting points (133–135°C) suggest moderate crystallinity .
  • 8h (N-(4-Bromo-3-(trifluoromethyl)phenyl)-4-(5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)-1-phenyl-1H-pyrazol-3-yl)benzamide) :
    • Key Similarities : Shares the trifluoromethyl group and benzamide core.
    • Impact : The dihydrodioxin moiety improves π-π interactions, as evidenced by FTIR peaks at 1651 cm$^{-1}$ (C=O) and 1614 cm$^{-1}$ (NH) .
Table 2: Pyrazole Derivatives’ Spectral Data ()
Compound $^{1}\text{H}$-NMR (δ, ppm) Functional Groups Yield (%)
3a 8.12 (s, 1H), 7.61–7.43 (m) Cl, CN 68
8h 4.26–4.25 (d, 4H) CF$_3$, Br 61

Trifluoromethyl-Substituted Analogues ()

  • 2034304-89-5 (N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4,5-trifluoro-3-methoxybenzamide): Key Similarities: Contains trifluoromethyl and pyrazole groups. Molecular weight (381.31 g/mol) suggests moderate bioavailability .
  • 2034476-48-5 (3-cyano-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide): Key Differences: Replaces trifluoromethyl with pyridinyl but retains the pyrazole-methyl motif. Impact: The pyridine ring enhances water solubility, as inferred from molecular formula C${19}$H${17}$N$_5$O .

Biological Activity

N-Hydroxy-4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications in therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C10H8F3N3O2\text{C}_{10}\text{H}_{8}\text{F}_{3}\text{N}_{3}\text{O}_{2}

This structure includes a hydroxyl group, a pyrazole ring, and a benzamide moiety, contributing to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoic acid with hydroxylamine hydrochloride under acidic conditions. This method ensures high yields and purity of the final product .

Anticancer Activity

Recent studies have highlighted the anticancer potential of aminopyrazole derivatives, including this compound. For instance, compounds with similar structures demonstrated significant cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer), with IC50 values indicating effective inhibition of cell proliferation .

Cell Line IC50 Value (µM) Effect
HeLa38.44Moderate cytotoxicity
HepG254.25Moderate cytotoxicity
GM-6114 (Fibroblast)80.06Low toxicity

The proposed mechanism by which this compound exerts its anticancer effects involves the inhibition of key signaling pathways associated with inflammation and cell growth regulation. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in vitro, which is crucial in cancer progression and metastasis .

Additional Biological Activities

Beyond its anticancer properties, this compound may exhibit:

Anti-inflammatory Effects : Similar pyrazole derivatives have been reported to inhibit inflammatory responses in various models, suggesting that N-Hydroxy derivatives could also play a role in treating inflammatory diseases .

Antioxidant Properties : Some studies indicate that aminopyrazole compounds possess antioxidant activities, which can mitigate oxidative stress-related cellular damage .

Case Studies

A recent case study evaluated the efficacy of N-Hydroxy derivatives in an animal model for tumor growth inhibition. The results showed a significant reduction in tumor size compared to control groups, supporting the compound's potential as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for N-Hydroxy-4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzamide, and how can reaction conditions be optimized?

A multi-step synthesis is typically employed, starting with the formation of the pyrazole ring followed by coupling with a benzamide moiety. Key steps include:

  • Pyrazole Core Synthesis : Cyclocondensation of hydrazine derivatives with β-keto esters or trifluoromethyl ketones under reflux in ethanol or DMF .
  • Benzamide Coupling : Use of carbodiimide coupling agents (e.g., EDC/HOBt) to attach the hydroxamic acid group to the pyrazole-substituted benzene ring. Optimize temperature (0–25°C) and solvent (DMF or dichloromethane) to suppress side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. Example Reaction Table :

StepReagents/ConditionsYield (%)Purity (%)
Pyrazole formationHydrazine hydrate, trifluoromethyl ketone, EtOH, reflux, 12h6590
Benzamide couplingEDC, HOBt, DMF, 0°C → RT, 24h4595

Q. How can spectroscopic techniques (NMR, FTIR) confirm the structure and purity of this compound?

  • 1H NMR : Key signals include:
    • Hydroxamic acid proton: δ 10.8–11.2 ppm (broad singlet, exchangeable).
    • Pyrazole protons: δ 6.5–7.2 ppm (doublets for H-4 and H-5 of pyrazole).
    • Trifluoromethyl group: δ -62 ppm (19F NMR, singlet) .
  • FTIR : Peaks at 1650–1680 cm⁻¹ (C=O stretch of benzamide), 3200–3400 cm⁻¹ (N-H stretch of hydroxamic acid) .
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to verify molecular ion [M+H]+ and assess purity .

Q. What strategies are effective for improving the solubility of this compound in aqueous media for biological assays?

  • Salt Formation : React with sodium bicarbonate to generate a sodium salt of the hydroxamic acid group.
  • Co-solvents : Use DMSO (≤10%) or cyclodextrin-based solubilizing agents.
  • pH Adjustment : Solubility increases at pH > 7 due to deprotonation of the hydroxamic acid .

Advanced Research Questions

Q. How does the trifluoromethyl group on the pyrazole ring influence the compound’s bioactivity and metabolic stability?

  • Bioactivity : The electron-withdrawing CF3 group enhances binding affinity to metal-dependent enzymes (e.g., histone deacetylases) by polarizing the pyrazole ring .
  • Metabolic Stability : CF3 reduces oxidative metabolism in liver microsomes, as shown in comparative studies with non-fluorinated analogs (t1/2 = 4.2h vs. 1.8h) .
  • SAR Table :
SubstituentHDAC IC50 (nM)Metabolic t1/2 (h)
CF312.54.2
CH345.31.8
Cl28.73.1

Q. What crystallographic methods are suitable for resolving structural ambiguities in this compound?

  • Single-Crystal X-ray Diffraction : Use SHELXL for refinement. Key parameters:
    • Mo Kα radiation (λ = 0.71073 Å).
    • Triclinic space group P1̄ with Z = 2.
    • Refinement convergence at R1 < 0.05 .
  • Challenge : The hydroxamic acid group may exhibit disorder; mitigate by collecting data at low temperature (100 K) .

Q. How can researchers address contradictions in biological activity data across different assay systems?

  • Case Example : Discrepancies in IC50 values between enzymatic assays and cell-based models may arise from differences in membrane permeability or off-target effects.
  • Methodological Solutions :
    • Validate cell permeability via LC-MS quantification of intracellular compound levels.
    • Use isoform-specific inhibitors (e.g., TSA for HDACs) to confirm target engagement .
    • Cross-validate with orthogonal assays (e.g., thermal shift assays for target binding) .

Q. What computational approaches are recommended for predicting off-target interactions?

  • Molecular Docking : Use AutoDock Vina to screen against the Human Kinome or Zinc Database. The pyrazole-hydroxamate scaffold shows high affinity for HDACs but may interact with carbonic anhydrases (docking score ΔG = -9.2 kcal/mol) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes. Root-mean-square deviation (RMSD) >2 Å suggests poor target selectivity .

Q. How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Pro-drug Strategies : Mask the hydroxamic acid as a methyl ester to enhance oral bioavailability. Hydrolysis in plasma restores activity (t1/2 = 2h in rat plasma) .
  • Formulation : Nanoemulsions (e.g., PEGylated liposomes) improve circulation half-life (e.g., from 3h to 8h in murine models) .

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